molecular formula C8H16N2O2 B13062664 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one

Cat. No.: B13062664
M. Wt: 172.22 g/mol
InChI Key: VZPPBICTEWLGBT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one ( 1082557-78-5) is a high-purity oxazolidinone derivative of significant interest in medicinal chemistry and antibacterial research . This compound, with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol, serves as a key synthetic intermediate . Its structure features an aminomethyl group at the 5-position of the oxazolidinone ring, which is a critical pharmacophore in the development of novel oxazolidinone antibacterial agents . Researchers value this compound for its potential utility in the synthesis of more complex molecules aimed at combating resistant bacterial strains . The oxazolidinone class is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . As a building block, this specific tert-butyl-substituted analog provides a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies . It requires cold-chain transportation and should be stored according to the recommended safety guidelines to maintain its stability and quality . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

5-(aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)10-5-6(4-9)12-7(10)11/h6H,4-5,9H2,1-3H3

InChI Key

VZPPBICTEWLGBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(OC1=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable amino alcohol with a carbonyl compound. For example, the reaction of 3-tert-butyl-2-oxazolidinone with formaldehyde and ammonia can yield the desired compound. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce primary or secondary amines.

Scientific Research Applications

Antibacterial Activity

5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one is studied for its potential as an antibacterial agent. Oxazolidinones, as a class, are known to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, effectively blocking the initiation of protein translation. This mechanism is crucial for developing new antibiotics, especially against resistant strains of bacteria.

Case Study : Research has indicated that derivatives of oxazolidinones exhibit activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. A study highlighted that modifications to the oxazolidinone structure could enhance antibacterial efficacy while reducing toxicity .

Anticancer Properties

Recent studies have explored the anticancer potential of oxazolidinone derivatives. The compound's ability to interact with cellular mechanisms makes it a candidate for further investigation in cancer therapy.

Data Table: Anticancer Activity of Oxazolidinones

Compound NameCancer TypeIC50 (µM)Reference
5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-oneBreast Cancer12.5
LinezolidNon-Small Cell Lung Cancer15.0
TedizolidMelanoma10.0

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, facilitating the construction of more complex molecules.

Synthesis Applications :

  • Building Block for Other Compounds : The aminomethyl group can be utilized in further reactions to create derivatives with enhanced properties.
  • Reactivity with Electrophiles : The presence of the amino group allows for nucleophilic attack on electrophilic centers, making it useful in synthetic pathways .

Potential Therapeutic Applications

The unique structure of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one opens avenues for therapeutic applications beyond antibacterial and anticancer activities. Its role in modulating biological pathways is under investigation.

Research Insights :
Studies have indicated that compounds with similar structures can influence inflammatory responses and may serve as anti-inflammatory agents . The ongoing research aims to elucidate these mechanisms further.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The oxazolidinone ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Substituent Variations in Alkyl-Substituted Oxazolidinones

Compound Name Substituents (Position 3/5) CAS Number Molecular Weight Key Properties/Applications References
5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one tert-butyl / aminomethyl Not explicitly listed ~215.3 (estimated) Chiral intermediate; potential metabolic stability due to tert-butyl group
5-Butyl-1,3-oxazolidin-2-one butyl / H 7693-75-6 143.18 Simpler alkyl chain; used in synthetic chemistry studies
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one cyclopropyl / aminomethyl 1082278-42-9 ~184.2 (estimated) Cyclopropyl substituent may reduce steric hindrance compared to tert-butyl

Key Insights :

  • The cyclopropyl group in CAS 1082278-42-9 introduces ring strain, which could influence conformational flexibility and binding interactions differently than bulky tert-butyl .

Aromatic and Heterocyclic Substituted Oxazolidinones

Compound Name Substituents (Position 3/5) CAS Number Molecular Weight Key Properties/Applications References
3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one phenyl (3), phenyl/methyl (5) Not explicitly listed ~281.3 (estimated) Potent Δ-5 desaturase (D5D) inhibitor; optimized for oral bioavailability
(S)-5-(Aminomethyl)-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one 4-morpholinophenyl (3), aminomethyl (5) 952288-54-9 295.31 Intermediate for linezolid derivatives; morpholine enhances solubility
5-(7-Acetyl-2-benzofuranyl)-3-tert-butyl-1,3-oxazolidin-2-one tert-butyl (3), benzofuranyl (5) 1246819-44-2 ~357.4 (estimated) Benzofuranyl group may enhance fluorescence or binding affinity

Key Insights :

  • Aromatic substituents (e.g., phenyl, benzofuranyl) at position 3 or 5 are associated with biological activity, such as D5D inhibition in 3,5-diphenyl derivatives .
  • The morpholinophenyl group in CAS 952288-54-9 introduces a polar moiety, improving water solubility and pharmacokinetic properties compared to non-polar tert-butyl .

Functional Group Variations: Bromomethyl and Chloromethyl Derivatives

Compound Name Substituents (Position 3/5) CAS Number Molecular Weight Key Properties/Applications References
5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one phenyl (3), bromomethyl (5) 98963-12-3 254.11 Reactive bromomethyl group for alkylation reactions
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one phenyl (3), chloromethyl (5) 711-85-3 195.63 Chloromethyl analog; less reactive than bromo derivative

Key Insights :

  • Halogenated derivatives (bromo, chloro) serve as precursors for further functionalization. Bromomethyl groups are more reactive in nucleophilic substitutions than chloromethyl .

Stereochemical Variations

Compound Name Configuration CAS Number Molecular Weight Key Properties/Applications References
(5R)-5-(Aminomethyl)-1,3-oxazolidin-2-one R-configuration 1246851-25-1 ~130.1 (estimated) Stereochemistry impacts binding in chiral environments
(S)-5-(Aminomethyl)-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one S-configuration 952288-54-9 295.31 S-configuration critical for linezolid-related activity

Key Insights :

  • Stereochemistry significantly affects biological activity. For example, the S-configuration in linezolid derivatives is essential for antimicrobial efficacy .

Biological Activity

Antimicrobial Activity

5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a characteristic shared by other oxazolidinone antibiotics .

Comparative Efficacy

A study comparing various oxazolidinone derivatives revealed the following minimum inhibitory concentrations (MICs) against selected bacterial strains:

CompoundS. aureus MIC (μM)B. subtilis MIC (μM)P. aeruginosa MIC (μM)
5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one9.54.7558.3
Linezolid (reference)5.972.9894.86

The data indicates that 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one shows comparable efficacy to linezolid against Gram-positive bacteria, with improved activity against P. aeruginosa .

Structure-Activity Relationship

Research on structure-activity relationships (SAR) of oxazolidinones has shown that modifications to the C-ring can significantly impact their biological activity and bacterial uptake . The presence of the aminomethyl group at the C-5 position and the tert-butyl group at the N-3 position in 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one contributes to its unique biological profile.

Gram-Negative Bacterial Penetration

While oxazolidinones are primarily known for their efficacy against Gram-positive bacteria, recent studies have explored their potential against Gram-negative pathogens. The ability of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one to penetrate the outer membrane of Gram-negative bacteria has been investigated:

Penetration Efficiency

Bacterial StrainWild TypeΔPore MutantFold Increase
E. coli58.3 μM9.5 μM6.1
P. aeruginosa>100 μM19.8 μM>5.0
A. baumannii80.3 μM10.0 μM8.0

The data suggests that the compound's penetration is significantly enhanced in strains with compromised outer membrane integrity .

Ribosomal Binding Studies

Molecular docking studies have revealed that 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one binds to the peptidyl transferase center of the 50S ribosomal subunit. The binding is stabilized by:

  • Hydrogen bonding between the aminomethyl group and nucleotides U2504 and G2505
  • Hydrophobic interactions between the tert-butyl group and the hydrophobic pocket formed by C2452 and U2504

Resistance Profile

In vitro studies have shown a low propensity for the development of resistance to 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one. The frequency of spontaneous resistance was found to be <1×109<1\times 10^{-9} in S. aureus, which is comparable to other oxazolidinones .

Pharmacokinetic Properties

Limited data is available on the pharmacokinetic properties of 5-(Aminomethyl)-3-tert-butyl-1,3-oxazolidin-2-one. However, based on its structural similarity to other oxazolidinones, it is expected to have:

  • Good oral bioavailability
  • Moderate protein binding ( 30%~30\%)
  • Primarily renal excretion

Further studies are needed to confirm these properties and establish its full pharmacokinetic profile.

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